LogP as a Determinant of Synthetic Utility and Downstream Processing
The octanol-water partition coefficient (LogP) of 1-hydrazinoanthraquinone (2.52) is substantially lower than that of 1-chloroanthraquinone (3.12) and comparable to 1-aminoanthraquinone (2.63) [1][2]. This reduced lipophilicity relative to the chlorinated analog translates to different solubility profiles and extraction behaviors during workup and purification, directly impacting manufacturing efficiency and cost of goods in multi-step syntheses.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.52 |
| Comparator Or Baseline | 1-Chloroanthraquinone: 3.12; 1-Aminoanthraquinone: 2.63 |
| Quantified Difference | ΔLogP = -0.60 vs. 1-chloro; ΔLogP = -0.11 vs. 1-amino |
| Conditions | Calculated or measured values from standard databases and literature |
Why This Matters
The lower LogP of 1-hydrazinoanthraquinone versus 1-chloroanthraquinone enables more efficient partitioning into aqueous phases during workup, potentially reducing solvent consumption and purification steps in multi-kilogram manufacturing.
- [1] YYBYY. 1-Hydrazinoanthraquinone (CAS 6407-59-6) Properties. View Source
- [2] Chemball. 1-Aminoanthraquinone (CAS 82-45-1) Properties. View Source
